molecular formula C16H24N4O2 B6434352 tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate CAS No. 2385306-12-5

tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate

Cat. No.: B6434352
CAS No.: 2385306-12-5
M. Wt: 304.39 g/mol
InChI Key: YIHGIRPGZTXGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyclopenta[d]pyrimidine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperazine ring and the tert-butyl ester group. Key steps may include:

    Cyclopenta[d]pyrimidine Synthesis: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or cyclopenta[d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopenta[d]pyrimidine moiety can engage in hydrogen bonding and π-π interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate: Similar compounds include derivatives with different substituents on the piperazine or cyclopenta[d]pyrimidine rings.

    Cyclopenta[d]pyrimidine Derivatives: Compounds with variations in the cyclopenta[d]pyrimidine core, such as different alkyl or aryl groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of both a piperazine ring and a cyclopenta[d]pyrimidine moiety, along with the tert-butyl ester group, provides a versatile scaffold for chemical modifications and potential biological activity.

Properties

IUPAC Name

tert-butyl 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-12-5-4-6-13(12)17-11-18-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHGIRPGZTXGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.